molecular formula C9H15N3O2 B13952848 6-Amino-3-ethyl-1-propyluracil CAS No. 63981-32-8

6-Amino-3-ethyl-1-propyluracil

Cat. No.: B13952848
CAS No.: 63981-32-8
M. Wt: 197.23 g/mol
InChI Key: NUEJYQRPPDNSDM-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-1-propyluracil: is a heterocyclic organic compound that belongs to the family of uracil derivatives It is characterized by the presence of an amino group at the 6th position, an ethyl group at the 3rd position, and a propyl group at the 1st position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-ethyl-1-propyluracil typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the reaction of cyanoacetic acid with a condensing agent and acetic anhydride, followed by the addition of 1,3-dimethylurea. This process includes multiple stages of vacuum distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous feed systems where solutions of methyl cyanoacetylurea and liquid caustic soda are rapidly mixed in an impinging stream reactor. The reaction mixture is then processed in a reaction kettle at controlled temperatures to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-ethyl-1-propyluracil undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced uracil derivatives.

    Substitution: Formation of substituted uracil derivatives with various functional groups.

Scientific Research Applications

Chemistry: 6-Amino-3-ethyl-1-propyluracil is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block in organic synthesis and medicinal chemistry.

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It is used in the design of nucleoside analogs for antiviral and anticancer therapies.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-ethyl-1-propyluracil involves its interaction with molecular targets such as enzymes and receptors. The amino group at the 6th position allows it to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleic acids, potentially interfering with DNA and RNA synthesis .

Comparison with Similar Compounds

  • 6-Amino-1,3-dimethyluracil
  • 6-Amino-1-ethyl-3-propyluracil
  • 6-Amino-1-propyluracil

Comparison: Compared to other similar compounds, 6-Amino-3-ethyl-1-propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups at different positions on the uracil ring enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

63981-32-8

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

6-amino-3-ethyl-1-propylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3

InChI Key

NUEJYQRPPDNSDM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=O)N(C1=O)CC)N

Origin of Product

United States

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